molecular formula C19H19FN4O4S B2442179 4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1795490-37-7

4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2442179
CAS RN: 1795490-37-7
M. Wt: 418.44
InChI Key: WJNMHQZZJQPNCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the rings may cause the molecule to be planar or nearly planar. The ethoxy and fluoro groups attached to the benzene ring could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ethoxy group could undergo nucleophilic substitution or elimination reactions. The fluoro group, while generally quite stable, could potentially be displaced by a stronger nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Bioactivity Studies

The compound falls within a broader category of benzenesulfonamide derivatives, which have been synthesized and evaluated for their bioactivity across different research contexts. One study focused on the synthesis of new benzenesulfonamide derivatives starting from key intermediates and tested them for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA) isoforms. These compounds, including variations with substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties, demonstrated interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in anti-tumor activity studies (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

Another line of research explored 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety as a pharmacophore for cyclooxygenase (COX-1/COX-2) inhibitory activities. Through structure-activity relationships (SAR) and molecular modeling, compounds were developed showing selectivity and potency for COX-2 inhibition, indicating their utility in anti-inflammatory applications (Pal et al., 2003).

Antidiabetic Activity

Further, the synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives were carried out as potential antidiabetic agents. These studies involved the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to compounds with significant antidiabetic activity based on preliminary biological screening. The structure-activity relationship and in silico drug-relevant properties calculations supported the potential of these compounds as leads for future drug discovery (Faidallah et al., 2016).

Fluorometric Sensing for Hg2+

In another domain, a pyrazoline derivative was used for metal ion selectivity based on fluorometric detection, demonstrating high selectivity towards Hg2+ ions. This study showcased the potential application of benzenesulfonamide derivatives in environmental monitoring and the development of selective fluorometric "turn-off" sensors for detecting Hg2+ ions (Bozkurt & Gul, 2018).

Mechanism of Action

Without more information, it’s difficult to speculate on the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the reactivity of this compound, determining its physical and chemical properties, and potentially exploring its biological activity .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S/c1-2-27-17-6-5-14(12-15(17)20)29(25,26)21-7-8-23-9-10-24-19(23)13-16(22-24)18-4-3-11-28-18/h3-6,9-13,21H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNMHQZZJQPNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

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